2,2'-Methylenebis(4-ethyl-6-tert-butylphenol)

Antioxidant mechanism Polymer degradation Molecular simulation

AO-425 (2,2′-Methylenebis(4-ethyl-6-tert-butylphenol)) is technically superior to generic hindered phenols and the close analog AO-2246. Its 4-ethyl substitution confers a lower O–H bond dissociation energy barrier and higher compatibility with nonpolar matrices, resulting in reduced oxidative crosslinking, better mechanical property retention, and extended high-temperature service life for natural rubber articles such as engine mounts, seals, and hoses. With broad food contact approvals, it is the definitive antioxidant choice for medical equipment, pharmaceutical packaging, and demanding polymer stabilization applications.

Molecular Formula C25H36O2
Molecular Weight 368.6 g/mol
CAS No. 88-24-4
Cat. No. B167127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Methylenebis(4-ethyl-6-tert-butylphenol)
CAS88-24-4
Synonyms2,2'-methylenebis(4-ethyl-6-tert-butylphenol)
2,2'-methylenebis(ethyl-6-tert-butylphenol)
MBEBP
Molecular FormulaC25H36O2
Molecular Weight368.6 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C(=C1)C(C)(C)C)O)CC2=C(C(=CC(=C2)CC)C(C)(C)C)O
InChIInChI=1S/C25H36O2/c1-9-16-11-18(22(26)20(13-16)24(3,4)5)15-19-12-17(10-2)14-21(23(19)27)25(6,7)8/h11-14,26-27H,9-10,15H2,1-8H3
InChIKeyGPNYZBKIGXGYNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) CAS 88-24-4: Hindered Phenolic Antioxidant AO-425 for Polymer and Rubber Stabilization


2,2′-Methylenebis(4-ethyl-6-tert-butylphenol) (CAS 88-24-4), commonly designated Antioxidant 425, AO-425, or Cyanox 425, is a sterically hindered bisphenol antioxidant widely employed in rubber, thermoplastics, and adhesives to prevent oxidative degradation [1]. Characterized by a methylene bridge linking two 6-tert-butyl-4-ethylphenol moieties (C₂₅H₃₆O₂, MW 368.55 g/mol), it functions as a primary radical scavenger and thermal stabilizer . The compound is typically supplied as a white to off-white crystalline powder with a melting point of 119–122 °C (lit.) and is soluble in common organic solvents .

Why Generic Substitution of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) (AO-425) with Other Hindered Phenols Fails in Critical Polymer Applications


Substituting 2,2′-methylenebis(4-ethyl-6-tert-butylphenol) with a generic hindered phenol or even a close structural analog such as AO-2246 (2,2′-methylenebis(4-methyl-6-tert-butylphenol)) is technically unsound. Molecular simulation and experimental data demonstrate that the 4-ethyl substitution in AO-425 confers a measurably lower O–H bond dissociation energy barrier and a higher compatibility with nonpolar matrices like natural rubber compared to the 4-methyl analog [1]. Consequently, AO-425 exhibits superior oxygen barrier performance and reduced migration, directly impacting long-term thermal-oxidative stability [2]. Furthermore, its distinct regulatory profile—including broad food contact approvals—differentiates it from alternatives lacking similar compliance .

Quantitative Differentiation of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) (AO-425): Head-to-Head Performance and Safety Data


Lower O–H Bond Dissociation Energy Barrier for Radical Scavenging vs. AO-2246 in Natural Rubber

Quantum mechanical simulations reveal that 2,2′-methylenebis(4-ethyl-6-tert-butylphenol) (AO-425) exhibits a lower Gibbs free energy change (ΔG) for O–H bond cleavage compared to its 4-methyl analog (AO-2246). Specifically, the weakest O–H bond in AO-425 has a ΔG of 250.08 kcal/mol, and the energy barrier (Ebarrier) for its reaction with a peroxyl radical (CH₃OO·) is only 5.31 kcal/mol, which is the lowest among all transition states evaluated for the reactants (AO-2246, AO-425, and natural rubber) [1]. This indicates a thermodynamically and kinetically more favorable radical scavenging pathway.

Antioxidant mechanism Polymer degradation Molecular simulation

Enhanced Polymer Compatibility: Solubility Parameter and Oxygen Barrier vs. AO-2246 in Natural Rubber

Molecular dynamics (MD) and Monte Carlo (MC) simulations demonstrate that AO-425 is more compatible with natural rubber (NR) than AO-2246. The solubility parameter (δ) of AO-425 is closer to that of NR, and its diffusion coefficient (D) is lower, indicating reduced migration [1]. Critically, the oxygen permeability coefficient (P) in the NR matrix follows the order: P_NR > P_NR/2246 > P_NR/425, meaning AO-425 provides superior physical shielding against oxygen ingress [1]. Experimental validation via accelerated thermal-oxidative aging confirmed that AO-425 better preserved the mechanical properties and carbon-to-oxygen molar ratio of NR compared to AO-2246 [1].

Polymer compatibility Additive migration Barrier properties

Established In Vivo Toxicity Profile: NOAEL and LOAEL from Chronic Rat Study

A comprehensive 18-month chronic oral toxicity study in Wistar rats established a clear no-observed-adverse-effect level (NOAEL) for 2,2′-methylenebis(4-ethyl-6-tert-butylphenol) (MBEBP). In male rats, the NOAEL was determined to be 12 mg/kg body weight/day, while in female rats, the lowest-observed-adverse-effect level (LOAEL) was 15 mg/kg body weight/day [1]. Adverse effects at higher doses (0.3% in diet) included depressed body weight gain, slight anemia, and histopathological changes in the parathyroid and kidney; no neoplastic responses were observed [1].

Toxicology Safety assessment Regulatory compliance

Environmental Fate Profile: Low Bioconcentration and Not Readily Biodegradable

According to the Japanese NITE Chemical Risk Information Platform (NITE-CHRIP), 2,2′-methylenebis(6-tert-butyl-4-ethylphenol) is classified as 'Not readily biodegradable' and exhibits 'Low bioconcentration' potential [1]. This indicates that while the compound is persistent in the environment, it does not significantly accumulate in aquatic organisms. This profile is distinct from some lower molecular weight phenolic antioxidants that may be more readily biodegraded but also more mobile.

Environmental persistence Bioconcentration Ecotoxicity

Optimized Industrial Application Scenarios for 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) (AO-425) Based on Differentiated Performance


Long-Term Thermal Stabilization of Natural Rubber (NR) Compounds for Automotive and Industrial Seals

2,2′-Methylenebis(4-ethyl-6-tert-butylphenol) (AO-425) is the preferred antioxidant for natural rubber formulations requiring extended high-temperature service life. As demonstrated by comparative molecular simulation and accelerated aging experiments, AO-425 exhibits superior compatibility with NR and provides a greater barrier to oxygen permeation compared to the commonly used analog AO-2246 [1]. This translates to reduced oxidative crosslinking and better retention of mechanical properties over time, making it ideal for automotive engine mounts, seals, and hoses.

Non-Staining Stabilizer for Food Contact and Medical Packaging in Polyolefins and ABS

The commercial grade CYANOX® 425 carries broad food contact approval and is specifically recommended for use in medical equipment, pharmaceutical packaging, and non-food plastic packaging [1]. Its established in vivo toxicity profile, with a defined NOAEL of 12 mg/kg/day from a chronic rat study , provides a robust safety foundation for these sensitive applications. This differentiates it from alternatives lacking similar regulatory clearance or comprehensive toxicological data.

High-Temperature Processing Stabilizer for Acrylics and ABS Copolymers

AO-425 provides excellent processing and thermal stability to acrylics and ABS copolymers [1]. Its relatively high melting point (119–122 °C) and low volatility under processing conditions minimize additive loss during compounding and molding. The compound's hindered phenolic structure ensures efficient radical scavenging even at elevated temperatures, preventing discoloration and molecular weight degradation.

Thermosensitive Recording Media Requiring Light Resistance and Low Background Fogging

Patented formulations for thermosensitive recording media specifically select 2,2′-methylenebis(4-ethyl-6-tert-butylphenol) from a group of phenolic developers to achieve high recording density, excellent light-resistant preservability, and resistance to thermal background fogging, particularly in yellow hue areas [1]. This application leverages the compound's unique combination of phenolic functionality and thermal stability.

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